
3-(tert-Butyl)-2-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-2-(chloromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the third position and a chloromethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-(chloromethyl)pyridine typically involves the chloromethylation of 3-(tert-butyl)pyridine. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions. The reaction is generally carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-(tert-Butyl)-2-(chloromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 3-(tert-Butyl)-2-methylpyridine.
科学的研究の応用
3-(tert-Butyl)-2-(chloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(tert-Butyl)-2-(chloromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a building block that can be modified to introduce various functional groups. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(tert-Butyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)pyridine: Lacks the tert-butyl group, which affects its steric and electronic properties.
3-(tert-Butyl)-2-methylpyridine: Formed by the reduction of 3-(tert-Butyl)-2-(chloromethyl)pyridine, it has different reactivity due to the absence of the chloromethyl group.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and chloromethyl groups, which impart distinct steric and electronic properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
3-tert-butyl-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7H2,1-3H3 |
InChIキー |
XOSYDVGFMOVWHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


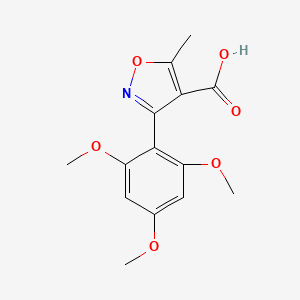
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
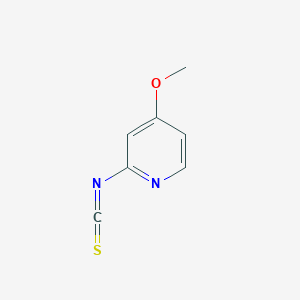



![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)

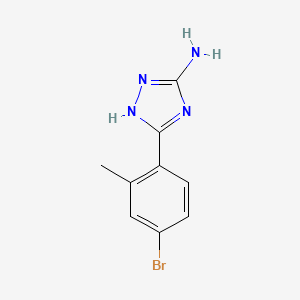
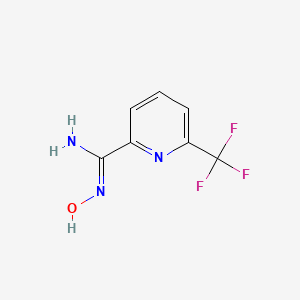
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
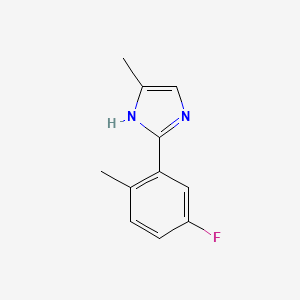
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)

